

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-fluorobenzotrifluoride

Cat. No.: B1270791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)aniline, with the CAS Number 69411-68-3, is a critical fluorinated building block in the fields of medicinal chemistry and materials science. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on an aniline scaffold, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), especially in the realm of kinase inhibitors.^[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Fluoro-4-(trifluoromethyl)aniline.

Chemical Structure and Identifiers

The structure of 3-Fluoro-4-(trifluoromethyl)aniline consists of an aniline core substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position.

Systematic IUPAC Name: 3-Fluoro-4-(trifluoromethyl)aniline^[2] Synonyms: **4-Amino-2-fluorobenzotrifluoride**, 2-Fluoro-4-aminobenzotrifluoride^[2] CAS Number: 69411-68-3^{[2][3]}
Molecular Formula: C₇H₅F₄N^{[2][3]} Molecular Weight: 179.12 g/mol ^[3]

Physicochemical and Spectral Data

The key quantitative data for 3-Fluoro-4-(trifluoromethyl)aniline are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	179.12 g/mol	[3]
Appearance	White to light yellow/orange powder/crystal	[1][2]
Melting Point	55°C	[1][2]
Boiling Point	203.8 ± 40.0 °C (Predicted)	[2][4]
Density	1.383 ± 0.06 g/cm³ (Predicted)	[2]
Flash Point	93.8°C	[4]
Refractive Index	1.383	[4]
pKa	1.75 ± 0.10 (Predicted)	[2]

Synthesis of 3-Fluoro-4-(trifluoromethyl)aniline

The synthesis of 3-Fluoro-4-(trifluoromethyl)aniline is typically achieved through the reduction of its corresponding nitro precursor, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This transformation is a standard procedure in organic synthesis, often employing catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

This protocol is a representative method based on general procedures for the reduction of nitroarenes.

Materials:

- 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (1.0 eq)

- 10% Palladium on Carbon (Pd/C) (5-10 mol%)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Filtration agent (e.g., Celite)

Procedure:

- Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in methanol or ethanol.
- Inerting: Purge the flask with an inert gas, such as nitrogen or argon.
- Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution.
- Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times).
- Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
- Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-4-(trifluoromethyl)aniline.

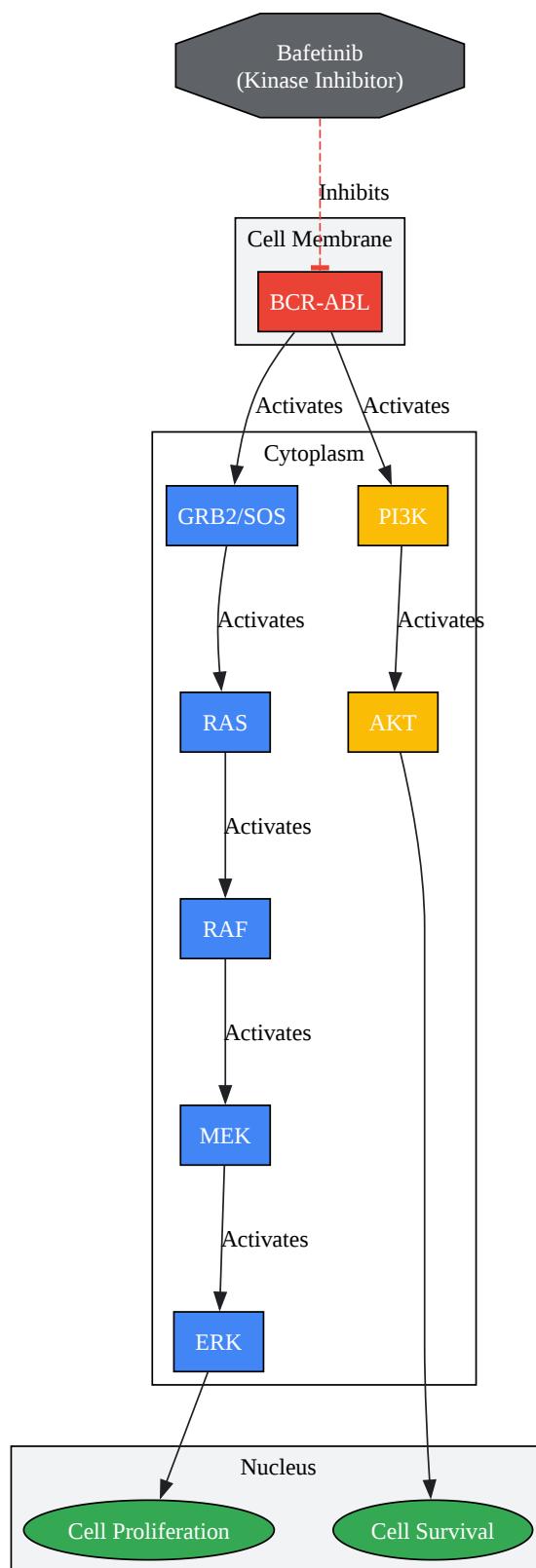
- Purification: If necessary, the crude product can be further purified by flash column chromatography or recrystallization.

Reaction Conditions

H₂ (gas)

Methanol/Ethanol

10% Pd/C


Starting Material

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Catalytic
Hydrogenation

Product

3-Fluoro-4-(trifluoromethyl)aniline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270791#3-fluoro-4-trifluoromethyl-aniline-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com